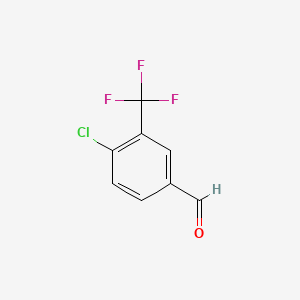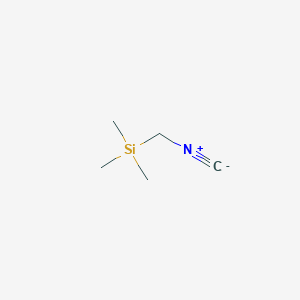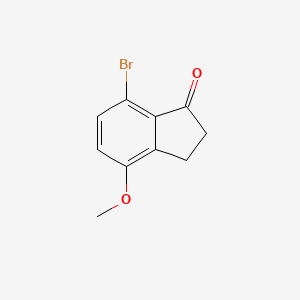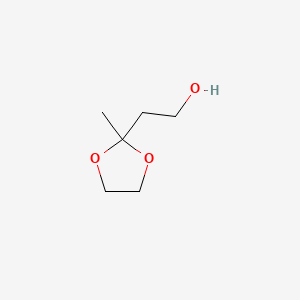
4-クロロ-3-(トリフルオロメチル)ベンズアルデヒド
概要
説明
4-Chloro-3-(trifluoromethyl)benzaldehyde is a benzaldehyde derivative with the molecular formula ClC6H3(CF3)CHO. It is known for its unique chemical properties and applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals . The compound is characterized by the presence of a chloro group and a trifluoromethyl group attached to the benzaldehyde ring, which imparts distinct reactivity and stability.
科学的研究の応用
4-Chloro-3-(trifluoromethyl)benzaldehyde has a wide range of applications in scientific research:
作用機序
Target of Action
It is known that this compound is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff fields .
Mode of Action
It is known that this compound may be used in the synthesis of other complex molecules .
Biochemical Pathways
As an intermediate in organic synthesis, it likely participates in various chemical reactions, potentially affecting multiple pathways depending on its final product .
Result of Action
As an intermediate in organic synthesis, its effects would largely depend on the final compounds it is used to synthesize .
Action Environment
It is known that this compound should be stored in a dark place, sealed in dry conditions, and at room temperature .
準備方法
The synthesis of 4-Chloro-3-(trifluoromethyl)benzaldehyde can be achieved through several synthetic routes. One common method involves the chlorination of 3-(trifluoromethyl)benzaldehyde using a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions . Another approach includes the Friedel-Crafts acylation of 4-chloro-3-(trifluoromethyl)benzene with formyl chloride (COCl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) . Industrial production methods often employ these synthetic routes with optimized reaction conditions to ensure high yield and purity.
化学反応の分析
4-Chloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane (CH2Cl2) or ethanol (EtOH), and controlled temperatures. Major products formed from these reactions include 4-chloro-3-(trifluoromethyl)benzoic acid, 4-chloro-3-(trifluoromethyl)benzyl alcohol, and various substituted derivatives .
類似化合物との比較
4-Chloro-3-(trifluoromethyl)benzaldehyde can be compared with other similar compounds, such as:
3-(Trifluoromethyl)benzaldehyde: Lacks the chloro group, resulting in different reactivity and applications.
4-Chloro-3-(trifluoromethyl)aniline: Contains an amino group instead of an aldehyde group, leading to distinct chemical properties and uses.
4-(Trifluoromethyl)benzaldehyde:
The uniqueness of 4-Chloro-3-(trifluoromethyl)benzaldehyde lies in the combined presence of both chloro and trifluoromethyl groups, which impart specific reactivity and stability, making it valuable in various chemical and industrial processes .
特性
IUPAC Name |
4-chloro-3-(trifluoromethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3O/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIHMMULLFBKTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50187895 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34328-46-6 | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34328-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034328466 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50187895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-(trifluoromethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details




















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![10,11-Dihydro-5H-dibenzo[b,f]azepin-10-ol](/img/structure/B1585414.png)









